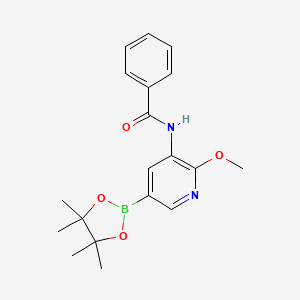
3-Fluor-5-((2,2,2-Trifluorethoxy)methyl)phenylboronsäure
Übersicht
Beschreibung
3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid, also known as 3F-5-TMPBA, is a boronic acid that is widely used in organic synthesis and pharmaceutical research. It is a versatile compound that can be used in a variety of applications, including the preparation of a wide range of organic compounds, as well as for the synthesis of drugs and other biologically active compounds.
Wissenschaftliche Forschungsanwendungen
Synthese biologisch aktiver Verbindungen
Diese Verbindung dient als Vorläufer bei der Synthese verschiedener biologisch aktiver Moleküle. Zum Beispiel kann sie verwendet werden, um multisubstituierte Purine zu erzeugen, die als P2X7-Antagonisten zur Schmerzbehandlung wirken . Darüber hinaus ist sie an der Produktion von heteroarylsubstituierten Tetrahydropyrrolochinolinonderivaten beteiligt, die potenzielle Aldosteron-Synthase-Inhibitoren sind .
Arzneimittelforschung und -entwicklung
Im Bereich der Arzneimittelforschung ist dieses Phenylboronsäurederivat aufgrund seiner Rolle bei der Entwicklung neuer Pharmazeutika wertvoll. Es ist besonders nützlich bei der Herstellung von Verbindungen mit muskarinischer Acetylcholinrezeptor-Subtyp-M1-Agonistenaktivität, die therapeutische Anwendungen bei neurologischen Erkrankungen haben können .
Krebsforschung
Die Verbindung ist bei der Synthese von C2-Aryl-Pyrrolobenzodiazepin (PBD)-Antitumormitteln von Bedeutung. Diese Mittel sind so konzipiert, dass sie an den kleinen Graben der DNA binden und haben sich bei der gezielten Behandlung verschiedener Krebsformen als vielversprechend erwiesen .
Forschung zur Behandlung von Fettleibigkeit
Forscher verwenden diese Verbindung bei der Synthese von Piperazin-Bisamid-Strukturen, die auf ihre potenzielle Verwendung bei der Behandlung von Fettleibigkeit untersucht werden. Diese Verbindungen können eine Rolle bei der Regulierung von Stoffwechselwegen spielen, die mit Fettleibigkeit zusammenhängen .
Inhibitoren des Kinesin-Spindelproteins (KSP)
3-Fluor-5-((2,2,2-Trifluorethoxy)methyl)phenylboronsäure wird bei der Herstellung von Inhibitoren des Kinesin-Spindelproteins verwendet, das ein vielversprechendes Ziel für die Entwicklung neuer Antitumormittel ist. KSP-Inhibitoren können die mitotische Spindelfunktion stören, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt .
Chemische Forschung und Funktionalisierung
Die Verbindung findet Anwendung in der chemischen Forschung, insbesondere bei der Funktionalisierung durch Lithiierung und Reaktion mit Elektrophilen. Dieser Prozess ist entscheidend für die Modifizierung chemischer Strukturen, um neue Eigenschaften zu verleihen oder bestehende zu verbessern .
Katalyse
Es ist auch an selektiven Rhodium-katalysierten Konjugatadditionen beteiligt. Diese Reaktionen sind im Bereich der Katalyse von Bedeutung, da sie die Herstellung komplexer Moleküle mit hoher Präzision und Effizienz ermöglichen .
Eigenschaften
IUPAC Name |
[3-fluoro-5-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4O3/c11-8-2-6(1-7(3-8)10(15)16)4-17-5-9(12,13)14/h1-3,15-16H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOJFSPIBYRSHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)COCC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301161135 | |
| Record name | Boronic acid, B-[3-fluoro-5-[(2,2,2-trifluoroethoxy)methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301161135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704066-83-0 | |
| Record name | Boronic acid, B-[3-fluoro-5-[(2,2,2-trifluoroethoxy)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704066-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-fluoro-5-[(2,2,2-trifluoroethoxy)methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301161135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B1406870.png)

![2-methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B1406873.png)

![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1406878.png)
![7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406879.png)



![2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone](/img/structure/B1406886.png)

